molecular formula C36H38F4N4O2S B1669826 Darapladib CAS No. 356057-34-6

Darapladib

Cat. No.: B1669826
CAS No.: 356057-34-6
M. Wt: 666.8 g/mol
InChI Key: WDPFJWLDPVQCAJ-UHFFFAOYSA-N
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Description

Darapladib is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme involved in the inflammatory processes associated with atherosclerosis. It was discovered by Human Genome Sciences in collaboration with GlaxoSmithKline and has been investigated for its potential to treat atherosclerosis and other cardiovascular diseases .

Scientific Research Applications

Mechanism of Action

Target of Action

Darapladib primarily targets the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2) . Lp-PLA2 is an enzymatic upstream mediator of inflammatory processes . It is located in the membrane and cytoplasm and plays a key role in controlling intracellular phospholipid metabolism .

Mode of Action

This compound acts as a selective inhibitor of Lp-PLA2 . By inhibiting Lp-PLA2, this compound can control the breakdown of oxidized low-density lipoprotein C (LDL-C), reducing the production of pro-inflammatory and pro-apoptotic products such as lysophosphatidylcholine species and oxidized nonesterified fatty acids .

Biochemical Pathways

The inhibition of Lp-PLA2 by this compound affects the phospholipid metabolism within cells . This results in a general enrichment of phosphatidylethanolamine species and a reduction in lysophosphatidylethanolamine species . These changes in lipid composition can influence various cellular processes, including the susceptibility of cells to ferroptosis, a form of programmed cell death .

Pharmacokinetics

The pharmacokinetics of this compound exhibit time-dependency . Systemic exposure (AUC (0-T), Cmax) of this compound was found to be higher after multiple-dosing compared to single-dose administration . The steady-state of this compound is reached by Day 14 of once-daily dosing . This compound’s metabolite, SB-553253, has lower systemic exposure than this compound itself .

Result of Action

The inhibition of Lp-PLA2 by this compound leads to a reduction in the production of pro-inflammatory and pro-apoptotic products . This can result in a decrease in inflammation and an increase in the stability of atherosclerotic plaques . Additionally, this compound has been shown to sensitize cancer cells to ferroptosis by remodeling lipid metabolism .

Action Environment

The action of this compound can be influenced by the presence or absence of certain environmental factors. For instance, this compound has been shown to enhance ferroptosis under lipoprotein-deficient or serum-free conditions . This suggests that the efficacy of this compound can be influenced by the lipid content of the environment.

Safety and Hazards

Darapladib should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and dust formation and aerosols should be prevented . In case of contact with skin or eyes, immediate washing with plenty of water is recommended .

Future Directions

Darapladib is currently under investigation in large-scale Phase III clinical trials to evaluate its efficacy in reducing major adverse cardiovascular and cerebrovascular events in patients with coronary heart disease . The results of these trials will contribute to any future regulatory submissions for this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Darapladib involves multiple steps, including the formation of key intermediates and their subsequent reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Darapladib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Darapladib

This compound’s uniqueness lies in its specific inhibition of Lp-PLA2, which directly targets the inflammatory processes associated with atherosclerosis. Unlike statins and other cholesterol-lowering agents, this compound focuses on stabilizing atherosclerotic plaques and reducing inflammation, offering a complementary approach to cardiovascular disease management .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38F4N4O2S/c1-3-42(4-2)20-21-43(22-25-8-12-27(13-9-25)28-14-16-29(17-15-28)36(38,39)40)33(45)23-44-32-7-5-6-31(32)34(46)41-35(44)47-24-26-10-18-30(37)19-11-26/h8-19H,3-7,20-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPFJWLDPVQCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C4=C(CCC4)C(=O)N=C3SCC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38F4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189073
Record name Darapladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Darapladib is a selective lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor. Lp-PLA2 is an enzymatic upstream mediator of inflammatory processes. Evidence from experimental settings show that the breakdown products from oxidized low density lipoprotein C (LDL-C)such as lysophosphatidylcholine species and oxidized nonesterified fatty acids are pro-inflammatory and pro-apoptotic. These products are suspected to cause athlerosclerosis progression and plaque vulnerability, which leads to increased risk of cardiovascular problems.
Record name Darapladib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06311
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

356057-34-6
Record name Darapladib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356057-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Darapladib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356057346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Darapladib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06311
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Darapladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Diethylamino-ethyl)-2-[2-(4-fluoro-benzylsulfanyl)-4-oxo-4,5,6,7-tetrahydro-cyclopentapyrimidin-1-yl]-N-(4'-trifluoromethyl-biphenyl-4-ylmethyl)-acetamide
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Record name DARAPLADIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI1U1MYH09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of Darapladib?

A1: this compound is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). [, , , , , , , , , , , , , , , , , , , ]

Q2: How does inhibition of Lp-PLA2 affect atherosclerosis?

A2: Lp-PLA2 is found in atherosclerotic plaques and is involved in the breakdown of oxidized phospholipids, producing pro-inflammatory molecules like lysophosphatidylcholine (lysoPC) and oxidized non-esterified fatty acids (oxNEFA). [, , , , , , , , , ] By inhibiting Lp-PLA2, this compound aims to reduce these pro-inflammatory mediators, potentially halting the progression of atherosclerosis and promoting plaque stability. [, , , , , , , , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: While this specific information isn't provided in the provided research abstracts, the molecular formula and weight are essential for complete structural characterization. You can find this information in the drug's official documentation or chemical databases.

Q4: Is there any spectroscopic data available for this compound?

A4: The provided research abstracts do not delve into detailed spectroscopic data such as NMR or IR spectra for this compound. This information is crucial for confirming its structure and purity and is likely available in pharmaceutical research literature or databases.

Q5: Are there any specific formulation strategies employed to improve this compound's stability, solubility, or bioavailability?

A5: While the research highlights this compound's favorable pharmacokinetic profile, the abstracts don't elaborate on specific formulation strategies. Formulation optimization is critical for drug delivery and could involve techniques like using specific excipients, particle size reduction, or complexation to enhance the drug's properties.

Q6: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A8: Research indicates that this compound is primarily metabolized by hydroxylation and N-deethylation, with a significant portion of the drug and its metabolites eliminated through feces. [] This suggests a role of hepatic metabolism and biliary excretion in its disposition.

Q7: Does this compound exhibit time-dependent pharmacokinetics?

A9: Yes, studies show that this compound displays time-dependent pharmacokinetics, with reduced systemic exposure upon repeated dosing. [, ] This could be due to enhanced clearance or reduced absorption with continuous administration.

Q8: What in vitro and in vivo models have been used to study this compound's efficacy?

A11: this compound's efficacy has been investigated using various models, including cell cultures, animal models (rats, mice, and pigs), and human clinical trials. [, , , , , , , , , , , , , , , ] These studies employed a range of techniques to assess its impact on plaque progression, inflammation, and cardiovascular events.

Q9: Has this compound demonstrated efficacy in reducing cardiovascular events in clinical trials?

A12: While initial preclinical studies and a phase II trial showed promising results in terms of halting necrotic core progression [], two large phase III trials (STABILITY and SOLID-TIMI 52) failed to demonstrate a significant reduction in major cardiovascular events in patients with stable coronary heart disease or acute coronary syndrome. [, , , ]

Q10: Are there any known resistance mechanisms to this compound?

A10: The provided research abstracts do not discuss specific resistance mechanisms to this compound. Investigating potential resistance development is crucial for any drug, especially in chronic conditions like atherosclerosis.

Q11: What are the future directions for this compound research?

A16: Given the discordance between this compound's clear pharmacodynamic effects on Lp-PLA2 activity and the lack of significant clinical benefits in large trials, further research is needed to clarify the role of Lp-PLA2 in atherosclerosis. [, , ] Investigating potential alternative mechanisms of action, identifying subgroups of patients who might benefit from this compound, and exploring combination therapies are crucial avenues for future research.

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